5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyridine
Description
5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyridine is a bicyclic heteroaromatic compound featuring two electron-withdrawing trifluoromethyl (CF₃) groups at positions 5 and 7 of the imidazo[1,2-a]pyridine scaffold. This substitution pattern enhances the compound's electron-deficient character, which influences its reactivity, photophysical properties, and biological activity. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, known for its presence in pharmacologically active molecules such as zolpidem (a sedative) and alpidem (an anxiolytic) . The introduction of CF₃ groups is strategic, as they improve metabolic stability, lipophilicity, and binding affinity to target proteins, making this derivative a promising candidate for drug discovery .
Properties
IUPAC Name |
5,7-bis(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6N2/c10-8(11,12)5-3-6(9(13,14)15)17-2-1-16-7(17)4-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INWAJZYSMLSGJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=CC2=N1)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions, oxidative coupling, and tandem reactions. One common method includes the condensation of appropriate precursors under controlled conditions. For instance, trifluoromethyl-containing building blocks can be used in cyclocondensation reactions to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are utilized to optimize the production process. The use of trifluoromethyl copper as a reagent in substitution reactions with bromo- and iodopyridines is also a notable method .
Chemical Reactions Analysis
Types of Reactions: 5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Substitution: Substitution reactions, particularly involving trifluoromethyl groups, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Trifluoromethyl copper and sulfonium ylide-based reagents are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with trifluoromethyl groups can yield various trifluoromethylated derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyridine in anticancer research. It has been investigated for its ability to disrupt microtubules and induce apoptosis in cancer cells. For example:
- Cytotoxicity Studies : Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), colon (RKO), and liver (HepG2) cells. Compounds derived from this scaffold demonstrated IC50 values indicating potent activity against these cell lines .
Antimicrobial Properties
The compound has also been explored for its antimicrobial properties. In vitro studies have shown that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanisms are thought to involve interference with bacterial enzyme systems or membrane integrity .
Potential in Drug Development
This compound derivatives are being evaluated for their potential as therapeutic agents targeting specific receptors and enzymes involved in various diseases:
- Neuropeptide S Receptor Antagonists : Some derivatives have been characterized as antagonists of neuropeptide receptors, suggesting potential applications in treating disorders related to neuropeptide signaling .
- Serotonin Receptor Modulators : The compound's ability to modulate serotonin receptors indicates its potential utility in treating mood disorders and insomnia .
Materials Science Applications
Beyond medicinal chemistry, this compound is being investigated for applications in materials science:
Mechanism of Action
The mechanism of action of 5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Table 1: Substituent Effects on Enzyme Inhibition
However, CF₃ groups enhance selectivity for kinase targets (e.g., c-Met) by mimicking bioisosteric features of ATP .
Photophysical Properties
The CF₃ groups influence fluorescence and electronic properties:
Table 2: Fluorescence Properties of Substituted Imidazo[1,2-a]pyridines
Key Insight: The 5,7-Bis(CF₃) derivative is expected to exhibit longer emission wavelengths than methyl- or amino-substituted analogs due to pronounced electron withdrawal. This property is advantageous for bioimaging applications .
Physicochemical and Pharmacokinetic Properties
CF₃ groups confer distinct advantages:
Table 4: Physicochemical Comparison
Key Insight: The 5,7-Bis(CF₃) derivative strikes a balance between lipophilicity and solubility, making it more drug-like than polar analogs (e.g., amino-substituted) or less stable predecessors .
Biological Activity
5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a fused bicyclic structure that incorporates two trifluoromethyl groups at the 5 and 7 positions. These modifications enhance its stability and reactivity, making it a valuable candidate for various therapeutic applications. The compound's unique structure allows for interactions with multiple biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl groups significantly increase the compound's binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, contributing to its therapeutic effects.
Biological Activities
Research has demonstrated that this compound exhibits a range of biological activities:
- Antiviral Activity : The compound has shown promise in inhibiting viral replication in vitro and is being explored for potential applications in treating viral infections.
- Antitumor Properties : Studies indicate that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Antifungal Activity : Preliminary data suggest effectiveness against certain fungal strains, indicating potential as an antifungal agent.
- Antimycobacterial Activity : Similar compounds within the imidazo[1,2-a]pyridine family have been investigated for their ability to combat Mycobacterium tuberculosis (Mtb), suggesting that this compound may also possess similar properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that modifications on the imidazo[1,2-a]pyridine scaffold can significantly influence its biological activity. For instance:
- The presence of trifluoromethyl groups enhances lipophilicity and metabolic stability.
- Variations in substituents at different positions can lead to improved potency against specific targets.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Antimycobacterial Activity : A series of imidazo[1,2-a]pyridine derivatives were tested against Mtb. Compounds with similar structural features exhibited potent activity with IC50 values in the nanomolar range. These findings suggest that this compound could be developed as a lead compound for further optimization against tuberculosis .
- Antitumor Studies : In vitro assays demonstrated that this compound could inhibit cell proliferation in various cancer cell lines. The mechanism involved apoptosis induction and modulation of key signaling pathways associated with cancer progression.
Comparative Analysis
| Compound | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| This compound | Antitumor | 0.126 | MDA-MB-231 TNBC |
| Related Imidazo[1,2-a]pyridines | Antimycobacterial | <0.01 | Mtb |
| Zolpidem (Imidazopyridine derivative) | Anxiolytic | 0.01 | GABA-A receptor |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for functionalizing imidazo[1,2-a]pyridine derivatives like 5,7-Bis(trifluoromethyl)imidazo[1,2-a]pyridine?
- Methodological Answer : The Friedel-Crafts acylation at the C-3 position is a widely used method for functionalizing imidazo[1,2-a]pyridines. This approach employs catalytic AlCl₃ and acetic anhydride under solvent-free, high-temperature conditions to achieve high yields (up to 95%) and scalability . Alternative strategies include radical reactions using transition metal catalysis or photoredox systems, which enable regioselective C-H bond functionalization . For trifluoromethyl-substituted derivatives like this compound, electron-withdrawing groups may necessitate adjusted reaction conditions to avoid overfunctionalization.
Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine scaffolds?
- Methodological Answer : Imidazo[1,2-a]pyridines exhibit broad biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties. For example, derivatives with acetyl groups at C-3 have shown predicted GABA receptor binding in computational models, suggesting neuroactive potential . Trifluoromethyl groups, such as those in 5,7-Bis(trifluoromethyl) derivatives, enhance metabolic stability and bioavailability, making them candidates for kinase inhibitors (e.g., IGF-1R, PI3K) and COX-2 blockers .
Q. How do substituents like trifluoromethyl groups influence the electronic and structural properties of imidazo[1,2-a]pyridines?
- Methodological Answer : Trifluoromethyl groups are strong electron-withdrawing substituents that alter π-stacking interactions and intramolecular charge transfer. X-ray crystallography studies reveal that substituent positioning (e.g., C-5 vs. C-7) affects intermolecular interactions like C–H⋯N and C–H⋯π bonds, which are critical for crystal packing and solubility . Computational models (e.g., electrostatic potential maps) can predict how trifluoromethyl groups modulate binding affinity to targets like CENP-E .
Advanced Research Questions
Q. How can synthetic methods be optimized to achieve regioselective functionalization of this compound?
- Methodological Answer : Regioselectivity challenges arise due to the electron-deficient nature of trifluoromethyl groups. Copper-catalyzed oxidative cross-coupling with methyl ketones under O₂ atmosphere has been effective for introducing 1,2-diketone moieties at C-2/C-3 positions . Microwave-assisted synthesis and solvent-free conditions (e.g., neat reactions) reduce side products and improve yields for trifluoromethyl-substituted derivatives . Computational reaction coordinate diagrams can guide optimization of AlCl₃ catalyst loading to balance reactivity and environmental impact .
Q. What strategies validate the biological activity of this compound derivatives in vitro and in vivo?
- Methodological Answer :
- In vitro : Ligand-receptor docking (e.g., GABA receptor models) identifies binding pockets compatible with trifluoromethyl groups . Fluorescence-based assays (e.g., Griess test for NO production) evaluate anti-inflammatory effects in cancer cell lines .
- In vivo : Murine models of inflammation or cancer (e.g., xenograft studies) assess pharmacokinetics and toxicity. Synergistic studies with adjuvants like curcumin enhance inhibitory effects on COX-2 and iNOS .
Q. How do trifluoromethyl groups impact fluorescence properties in imidazo[1,2-a]pyridine-based fluorophores?
- Methodological Answer : Trifluoromethyl groups at C-5/C-7 positions can redshift emission wavelengths due to enhanced intramolecular charge transfer. Imidazo[1,2-a]pyridines with near-UV to deep-blue emission (quantum yields >70%) are promising for OLEDs and bioimaging . Substituent effects are quantified via UV-vis, fluorescence spectroscopy, and time-dependent density functional theory (TD-DFT) calculations .
Key Challenges and Contradictions
- Synthetic Contradictions : While AlCl₃-catalyzed acylation is efficient for electron-rich imidazo[1,2-a]pyridines, trifluoromethyl groups may require alternative catalysts (e.g., Brønsted acids) to avoid side reactions .
- Biological Data Gaps : Limited in vivo data exist for trifluoromethyl derivatives despite strong in vitro activity, highlighting the need for pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
